Antimony arsenic oxide

Description

Structure

2D Structure

Properties

CAS No. |

64475-90-7 |

|---|---|

Molecular Formula |

As2O3Sb2 |

Molecular Weight |

441.36 g/mol |

InChI |

InChI=1S/2As.3O.2Sb/q;;3*-2;2*+3 |

InChI Key |

MDQPHUOPBNXBFF-UHFFFAOYSA-N |

SMILES |

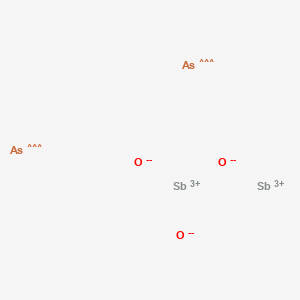

[O-2].[O-2].[O-2].[As].[As].[Sb+3].[Sb+3] |

Canonical SMILES |

[O-2].[O-2].[O-2].[As].[As].[Sb+3].[Sb+3] |

Other CAS No. |

64475-90-7 |

Pictograms |

Acute Toxic; Environmental Hazard |

Origin of Product |

United States |

Synthesis and Formation Mechanisms of Antimony Arsenic Oxide Species

Methodologies for Synthesis of Mixed Antimony-Arsenic Oxides

The synthesis of mixed antimony-arsenic oxides is not typically a direct goal but rather a consequence of processes aimed at separating these two elements. nih.gov During the pyrometallurgical treatment of materials like crude antimony trioxide (CATO) or antimony slag (AS), which often contain arsenic as a primary impurity, arsenic oxide and antimony oxide can form a solid solution. sim2.be The characterization of these residues shows that antimony is often present as Sb₂O₃, while arsenic and antimony oxides can combine. sim2.be These mixed oxides are central to the challenges in separating the two elements due to their similar chemical behaviors under certain conditions. mdpi.com

Pyrometallurgical Routes

Pyrometallurgical processes utilize high temperatures to carry out the synthesis and separation of antimony and arsenic oxides. These methods include oxidative roasting, selective volatilization, and carbothermal reduction, each manipulating temperature, atmosphere, and chemical reagents to achieve the desired oxide formation and separation. csu.edu.cnuctm.edu

Oxidative roasting is a common pyrometallurgical technique used to convert metal sulfides into their more manageable oxide forms. google.com When applied to antimony- and arsenic-bearing sulfide (B99878) minerals, the process is controlled to oxidize both elements into their respective trioxides, Sb₂O₃ and As₂O₃, which are volatile at roasting temperatures. google.com The process typically occurs in rotary or conventional roasting furnaces at temperatures between 500 and 900 °C. google.com

The efficiency and selectivity of oxidative roasting can be manipulated by controlling the reaction atmosphere and introducing specific reagents. For instance, in the presence of calcium oxide (CaO) under an oxidizing atmosphere (air), Sb₂O₃ can be transformed into more stable, non-volatile higher oxides like antimony tetroxide (Sb₂O₄), antimony pentoxide (Sb₂O₅), and Ca₂Sb₂O₇. nih.govacs.org This transformation effectively fixes the antimony in the solid residue while promoting the volatilization of arsenic as As₂O₃. nih.govacs.org This selective oxidation hinders the formation of a vitreous As-Sb-O material that would otherwise inhibit arsenic removal. nih.govacs.org Similarly, using manganese dioxide (MnO₂) as an oxidizing agent can promote the volatilization of arsenic while converting antimony to the non-volatile Sb₂O₄. researchgate.net

Research has identified optimal conditions for maximizing the separation of arsenic from antimony during oxidative roasting.

| Additive | Roasting Temperature (°C) | Roasting Time (min) | Atmosphere (O₂ Partial Pressure) | Arsenic Volatilization (%) | Antimony Volatilization (%) | Source |

|---|---|---|---|---|---|---|

| 5 mass % CaO | 550 | 80 | 21 vol % (air) | 91.53 | 4.30 | nih.govacs.org |

The separation of antimony and arsenic oxides heavily relies on the differences in their volatility. csu.edu.cn Arsenic trioxide (As₂O₃) is generally more volatile than antimony trioxide (Sb₂O₃), and both are significantly more volatile than higher antimony oxides like Sb₂O₄. nih.govgoogle.com This principle allows for selective volatilization, where heating a mixture under controlled conditions causes one oxide to enter the gas phase while the other remains solid.

One patented method describes a two-step process where initial oxidative roasting at around 500°C volatilizes both Sb₂O₃ and As₂O₃. google.com These gaseous oxides are then separated by fractional condensation. As the gas stream cools, the less volatile Sb₂O₃ condenses at a higher temperature range (450°C to 350°C), while the more volatile As₂O₃ remains in the gas phase and is collected at a lower temperature range (300°C to 90°C). google.com

The roasting temperature is a critical parameter for selective volatilization. Studies on tennantite/tetrahedrite ore show that at 700°C in a nitrogen atmosphere, arsenic volatilization can reach 95% after 60 minutes, while antimony volatilization is only about 7%. jst.go.jp This demonstrates a clear temperature window for effective separation.

| Temperature (°C) | Arsenic Volatilization (%) | Antimony Volatilization (%) | Source |

|---|---|---|---|

| 700 | 95 | 7 | jst.go.jp |

| 1200 | >99 | 90 | jst.go.jp |

Furthermore, selective sulfidation roasting can also be employed. In this process, adding sulfur to dust containing a solid solution of (Sb,As)₂O₃ can break down the structure. csu.edu.cn The antimony component is sulfated to Sb₂S₃, which allows the newly generated As₂O₃ to volatilize. csu.edu.cn Optimal conditions of 350°C with 22% sulfur content resulted in an arsenic volatilization rate of 95.36% and an antimony volatilization rate of only 9.07%. csu.edu.cn

Carbothermal reduction involves the use of carbonaceous materials, such as coke, as reducing agents at high temperatures. mdpi.compyrometallurgy.co.za This method is considered a feasible route for antimony recovery from residues like crude antimony trioxide (CATO) and antimony slag (AS). sim2.be The process can be used to reduce higher oxides to lower, more volatile ones or to the metallic state.

In some roasting processes, carbon is added to control the oxidation state, specifically to inhibit the oxidation of Sb₂O₃ to the non-volatile Sb₂O₄ by creating a reducing atmosphere with carbon monoxide. google.com In the treatment of antimony-rich lead refining drosses, carbothermal reduction is employed to enrich the antimony content of the slag before a final fuming step. pyrometallurgy.co.za By adding coke, lead oxide (PbO) is reduced to metallic lead, which separates from the slag, thereby increasing the concentration of Sb₂O₃ in the remaining slag. pyrometallurgy.co.za Experiments have shown that adding around 3 wt.% coke at temperatures between 840-870°C can significantly enrich the Sb₂O₃ content in the slag phase. pyrometallurgy.co.za

| Temperature (°C) | Coke Addition | Initial Sb₂O₃ in Dross (Wt.%) | Final Sb₂O₃ in Slag (Wt.%) | Source |

|---|---|---|---|---|

| 840-870 | 3 Wt.% | ~30 | 60-65 | pyrometallurgy.co.za |

| 700-900 | Stoichiometric additions | ~30 | up to 78 | pyrometallurgy.co.za |

Hydrometallurgical and Wet Chemical Synthesis

Hydrometallurgical methods, which involve aqueous solutions, offer an alternative to high-temperature pyrometallurgy. csu.edu.cn These "wet chemical" techniques can provide high selectivity for separating and purifying antimony and arsenic compounds through processes like leaching and precipitation. researchgate.netdiva-portal.org

Hydrolysis is a key reaction in wet chemical synthesis where water reacts with dissolved metal ions to form insoluble precipitates such as oxides, hydroxides, or oxy-salts. diva-portal.org The pH of the solution is the critical parameter controlling the precipitation. By carefully adjusting the pH, selective precipitation of antimony compounds can be achieved from a solution containing other elements like arsenic. upc.edu

In hydrochloric acid (HCl) solutions, antimony(III) undergoes hydrolysis as the acidity is lowered (pH increases). researchgate.net Studies show that in solutions with HCl concentrations above 0.1 kmol/m³, the solid phase formed is antimony oxychloride (Sb₄O₅Cl₂). researchgate.net At lower HCl concentrations, antimony trioxide (Sb₂O₃) precipitates. researchgate.net This demonstrates that specific precursor compounds can be synthesized by controlling the solution's composition.

This selective precipitation is utilized in purification processes. For instance, in a solution containing both antimony and arsenic, increasing the pH can cause the precipitation of Sb₄O₅Cl₂ while arsenic remains in the solution, allowing for their separation. upc.edu A subsequent conversion step, often using a base like sodium carbonate (Na₂CO₃) or ammonia (B1221849) (NH₃), can transform the antimony oxychloride precursor into the final antimony trioxide product. researchgate.netgoogle.com

| Solution Condition (HCl concentration) | pH Range | Precipitated Solid Phase | Source |

|---|---|---|---|

| > 0.1 kmol/m³ | > -0.45 | Antimony Oxychloride (Sb₄O₅Cl₂) | upc.eduresearchgate.net |

| < 0.1 kmol/m³ | - | Antimony Trioxide (Sb₂O₃) | researchgate.net |

Controlled Crystallization from Aqueous Solution

The formation of antimony arsenic oxide species from aqueous solutions can be achieved through controlled crystallization, a process significantly influenced by solution chemistry. In environments such as copper electrorefining electrolytes, the precipitation of antimony arsenate (SbAsO₄) is a key process. upc.edu Research has demonstrated that at a pH of approximately 0.25, over 99% of pentavalent arsenic (As(V)) can precipitate as SbAsO₄, leading to a significant decrease in the concentration of trivalent antimony (Sb(III)). upc.edu The molar ratio of arsenic to antimony in the precipitate often remains at 1, indicating the formation of a mineral phase containing both elements in a defined stoichiometry. upc.edu

Hydrolysis is another method employed for selective separation and crystallization. For instance, Sb(III) can be hydrolyzed to form antimony oxychloride (Sb₄Cl₂O₅), which can then be converted to antimony trioxide (Sb₂O₃) using mediating agents like sodium hydroxide (B78521) or ammonia. mdpi.com The pH of the solution is a critical parameter in these processes. For the recovery of Sb(III) as cubic Sb₂O₃ granules, for example, the removal and granulation efficiencies increase significantly from pH 7.0 to a maximum at pH 9.0. mdpi.com The presence of complexing agents, such as tartrate, can mediate the crystal structure during precipitation from aqueous solutions. mdpi.com

Interactive Data Table: Controlled Crystallization Parameters

| Parameter | Condition | Observed Outcome | Source |

|---|---|---|---|

| pH | Increase to 0.25 | >99.9% precipitation of Sb(III) as SbAsO₄ | upc.edu |

| pH | Increase from 7.0 to 9.0 | Increased granulation efficiency of cubic Sb₂O₃ to a maximum of 91% | mdpi.com |

| As(V) Concentration | > 6 g/L | Promotes oxidation of Sb(III) to Sb(V) | upc.eduresearchgate.net |

| Molar Ratio As(III)/As(V) | < 0.09 | Facilitates oxidation of Sb(III) by As(V) | upc.eduresearchgate.net |

Influence of Co-existing Ions (e.g., Lead, Chlorides) on Hydrolysate Formation

The formation of this compound hydrolysates is significantly affected by the presence of other ions in the solution, notably lead (Pb) and chlorides (Cl⁻). During pyrometallurgical processes, such as roasting, an excess of oxygen can lead to the formation of lead arsenates and antimonates, which become part of the slag. google.com In the context of glass manufacturing, the PbO-Sb₂O₃-As₂O₃ system is recognized for its high resistance to crystallization. researchgate.net

In hydrometallurgical circuits, chlorides play a crucial role. The presence of chloride ions can lead to the precipitation of antimony as antimony oxychloride (Sb₄O₅Cl₂). upc.edu This selective precipitation can be controlled by adjusting the pH, allowing for separation from other elements present in the eluate. upc.edu For instance, a pre-treatment step to reduce As(V) and Sb(V) can enable the sequential precipitation of antimony oxychloride and bismuth oxychloride by controlling the pH with reagents like sodium hydroxide. upc.edu The formation of complex alloys, known as speiss, which consist of arsenides and antimonides of metals like iron, cobalt, and nickel, is another example of how co-existing metal ions influence the solid phases formed. diva-portal.org

Mechanisms of this compound Formation and Phase Control

The formation of mixed antimony arsenic oxides involves complex mechanisms spanning gaseous, aqueous, and solid-state chemistry, with phase control being paramount for targeted synthesis.

Formation and Stability of Gaseous Ternary Molecular Oxides (e.g., PbO-As₂O₃, PbO-Sb₂O₃ Systems)

In high-temperature environments, ternary oxides can form in the gas phase. Mass spectrometric studies have been employed to investigate the formation and stability of such species over gaseous mixtures of lead oxide (PbO) with arsenic trioxide (As₂O₃) and antimony trioxide (Sb₂O₃). rsc.org Due to the differing volatilities of the oxides, specialized techniques like a double Knudsen cell are required for these experiments. rsc.org

In the PbO-As₂O₃ system, the gaseous species PbAs₂O₄ has been definitively identified. rsc.org There is also evidence suggesting the existence of Pb₃As₂O₆ in the gas phase. rsc.org Similarly, in the PbO-Sb₂O₃ system, the PbSb₂O₄ species is presumed to exist in the gas phase. rsc.org These studies combine experimental mass spectrometry with quantum chemical calculations to confirm the stability and thermodynamic properties of these gaseous ternary oxides. rsc.org The gas phase over the individual oxides is complex in itself; for example, over solid lead monoxide, species like PbO, Pb₂O₂, and Pb₄O₄ are present, while the gas phase of the As-O system contains As₄O₆, AsO, and other stable species. rsc.org

Homogeneous Precipitation Processes Involving Arsenic and Antimony Oxides

Homogeneous precipitation is a critical mechanism for the formation of mixed arsenic and antimony oxides, particularly in aqueous systems like copper electrorefining electrolytes. researchgate.netresearchgate.net This process involves the spontaneous precipitation of impurities from the bulk solution. researchgate.net The formation of "arsenato antimonates" is a key control step in this process. researchgate.netresearchgate.net

The mechanism hinges on the oxidation of Sb(III) to Sb(V), which is often a slow process. researchgate.net The presence of arsenic, specifically As(V), can significantly accelerate this oxidation. researchgate.netresearchgate.net When the concentration of As(V) is sufficiently high (e.g., over 6-7 g/L), it acts as an oxidant, converting Sb(III) to Sb(V). researchgate.netresearchgate.net This newly formed Sb(V) then reacts with arsenate ions (AsO₄³⁻) and potentially Bi(III) to form insoluble arsenates and arsenato antimonates that precipitate out of the solution. researchgate.netresearchgate.net This co-precipitation can be so effective that over 97% of antimony can be removed from the electrolyte under the right conditions. researchgate.net Conversely, at high arsenic concentrations (15-20 g/L), the oxidation of Sb(III) can be suppressed, which helps prevent the formation of undesirable "floating slimes". researchgate.net

Role of Oxidation States in this compound Synthetic Pathways

The oxidation states of antimony and arsenic, primarily +3 and +5, are fundamental to the synthetic pathways of their mixed oxides. The stability and reactivity of these elements are intrinsically linked to their valence state. britannica.comnih.gov In aerobic environments, the pentavalent states, arsenate [As(V)] and antimonate (B1203111) [Sb(V)], are thermodynamically stable. nih.gov However, both Sb(V) and Sb(III) are often found coexisting in natural aqueous systems. pnnl.gov

The synthesis of antimony arsenate (SbAsO₄) highlights the interplay of oxidation states. The process relies on the oxidation of Sb(III) to Sb(V), which is often facilitated by As(V) acting as the oxidizing agent. upc.eduresearchgate.net This reaction is favorable when the As(V) concentration is high and the molar ratio of As(III) to As(V) is low. upc.eduresearchgate.net The resulting Sb(V) readily precipitates with As(V) to form the mixed oxide. upc.edu

The oxidation state also dictates separation strategies. For instance, nitric acid leaching can selectively remove arsenic from crude antimony trioxide. In this process, arsenic oxide is converted to soluble H₃AsO₄ (As(V)), while antimony oxide forms an insoluble antimony(III) oxide hydroxide nitrate (B79036). researchgate.net Similarly, in pyrometallurgical methods, controlling the oxygen supply is crucial to produce the desired trioxides (Sb₂O₃, As₂O₃) and prevent further oxidation to less volatile tetraoxides (like Sb₂O₄) or the formation of metal antimonates. google.combritannica.com The ease of oxidation generally follows the order As > Sb > Pb. google.com

Interactive Data Table: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Antimony Arsenate | SbAsO₄ |

| Antimony Oxychloride | Sb₄O₅Cl₂ |

| Antimony Trioxide | Sb₂O₃ |

| Antimony Tetraoxide (Cervantite) | Sb₂O₄ |

| Arsenic Trioxide | As₂O₃ |

| Bismuth Arsenate | BiAsO₄ |

| Bismuth Oxychloride | BiOCl |

| Lead Arsenate | (e.g., Pb₃(AsO₄)₂) |

| Lead Antimonate | (e.g., Pb(SbO₃)₂) |

| Lead Oxide | PbO |

| Gaseous Lead Arsenic Oxide | PbAs₂O₄ |

| Gaseous Lead Antimony Oxide | PbSb₂O₄ |

| Arsenic Acid | H₃AsO₄ |

| Antimony(III) oxide hydroxide nitrate | Sb(III)OHN |

Structural Elucidation and Solid State Chemistry of Antimony Arsenic Oxide Compounds

Crystal Structure Determination of Antimony Arsenic Oxide Polymorphs

The determination of the precise atomic arrangement within this compound and its related polymorphs provides fundamental insights into its properties. X-ray diffraction has been the primary tool for elucidating these structures at both ambient and high pressures.

At ambient pressure, the compound with the formula AsSbO₄ has been synthesized and its structure determined. iucr.org A 1:1 molar mixture of Sb₂O₃ and As₂O₅·xH₂O, when heated, yields polycrystalline AsSbO₄, from which thin, colorless, rectangular plates can be obtained. iucr.org The same product can be formed using Sb₄O₆ and As₄O₆ with Sb₂O₅·xH₂O, indicating stability over a range of starting material oxidation states. iucr.org

The crystal structure of AsSbO₄ is monoclinic and belongs to the space group P2₁/m. The structure consists of infinite layers where arsenic atoms are tetrahedrally coordinated by oxygen, and antimony atoms are coordinated by four oxygen atoms in a distinct one-sided manner. iucr.org This coordination suggests the formulation As(V)Sb(III)O₄, which is consistent with the observed stereochemical influence of a lone pair of electrons on the Sb(III) atom. iucr.org All oxygen atoms in the structure act as bridges between arsenic and antimony atoms. iucr.org

| Parameter | Value |

|---|---|

| Formula | AsSbO₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| a (Å) | 4.794 (2) |

| b (Å) | 6.925 (2) |

| c (Å) | 5.307 (2) |

| β (°) | 93.55 (2) |

| Volume (ų) | 175.9 |

| Z | 2 |

| Calculated Density (Mg m⁻³) | 4.923 |

High-pressure studies on individual arsenic and antimony oxides reveal complex structural transformations. While specific data on mixed this compound is limited, the behavior of the constituent elements under pressure provides valuable context. Antimony, for instance, undergoes several phase transitions under static compression at room temperature. The initial rhombohedral A7 structure (Sb-I) transitions to a tetragonal incommensurate composite structure (Sb-II) at approximately 8 GPa, which then transforms to a body-centered cubic (bcc) phase (Sb-III) at 28.8 GPa. aps.org An intermediate monoclinic incommensurate phase (Sb-IV) has also been observed in a narrow pressure range between Sb-I and Sb-II. aps.orgresearchgate.net X-ray diffraction studies have detected reversible phase transitions in antimony, with a transition to a primitive cubic structure at around 70 kbar (7 GPa) and to a close-packed hexagonal structure at 85 kbar (8.5 GPa). ras.ru

High-pressure investigations on arsenolite (cubic As₄O₆) show it remains stable up to 3.5 GPa, after which it undergoes a phase transition. materialsproject.org The behavior of these related materials suggests that mixed antimony arsenic oxides would also be susceptible to pressure-induced phase transitions, potentially leading to denser, more highly coordinated structures or amorphization, though specific experimental verification is required.

The stereochemically active lone electron pair (LEP) on As(III) and Sb(III) cations is a dominant factor in the structural chemistry of their oxides. ncn.gov.plnih.gov These non-bonding electron pairs occupy significant volume and influence the coordination geometry around the cation, typically resulting in distorted polyhedra. nih.govrsc.org

In Sb(III) compounds, the lone pair arises from the occupation of the metal's 5s² orbital. researchgate.net The formation and expression of this lone pair are mediated by the covalent interaction between antimony and oxygen. rsc.orgresearchgate.net Specifically, the interaction between Sb 5s and O 2p states leads to the formation of bonding and antibonding orbitals. The antibonding combination, which has the character of a lone pair, is stabilized by mixing with Sb 5p states. researchgate.net The degree of this orbital interaction, or covalency, determines the expression of the lone pair. nih.govnih.gov A more significant structural distortion of the Sb site corresponds to a stronger lone pair expression. researchgate.net This is evident in the one-sided coordination of Sb(III) in AsSbO₄. iucr.org

Similarly, in arsenic(III) oxide polymorphs, the LEP on the arsenic atom is responsible for key structural features. researchgate.net In arsenolite (cubic As₂O₃), weak directional As···O interactions, facilitated by the LEPs, cause the As₄O₆ molecules to pack in a diamondoid network rather than a more conventional close-packed arrangement. researchgate.net Experimental charge density studies have confirmed the presence of these weak interactions and have shown that the arsenic lone pair is dispersed into three distinct regions in the vicinity of the arsenic atomic core. rsc.org This dispersion is attributed to the clustering of As atomic cores and the strong As-O covalent bonds. rsc.org

While this compound itself is known for its layered structure, the related arsenic(III) and antimony(III) oxides are excellent hosts for forming intercalation compounds. iucr.org Intercalation involves the insertion of guest atoms, ions, or molecules into the van der Waals gap of a layered host material. wikipedia.org

Anhydrous hexagonal As₂O₃ serves as a model compound for studying such structures. It forms a series of intercalation compounds with alkali-metal and ammonium (B1175870) halides, such as KX·2As₂O₃ (X = Cl, Br, I) and RbCl·2As₂O₃. acs.orgrsc.orgacs.orgacs.org These compounds are built of covalent, non-corrugated As₂O₃ layers separated by flat ionic layers containing the guest cations and anions. rsc.orgacs.org The As₂O₃ layers are composed of corner-sharing ψ-tetrahedra, with arsenic at the center, three oxygen atoms at the corners, and the stereoactive lone electron pair occupying the fourth corner. acs.orgacs.org

In these intercalates, the guest anions (X⁻) are surrounded by the arsenic LEPs from the sandwiching As₂O₃ layers. acs.org Analysis reveals the presence of secondary As···X bonds, with their strength increasing with the molar mass of the halide anion. acs.org The stability of these intercalates also increases with the size of the guest anions or cations. acs.org The study of these related layered oxides and their ability to host guest species highlights a versatile area of solid-state chemistry stemming from the unique structural characteristics imparted by the lone pairs on As(III) and Sb(III).

Theoretical and Computational Structural Chemistry

Theoretical methods, particularly quantum chemical calculations based on density functional theory (DFT), are powerful tools for investigating the geometrical and electronic structures of antimony and arsenic oxides. These calculations complement experimental data and provide deeper insights into bonding and stability.

Quantum chemical simulations have been successfully applied to study the various polymorphs of antimony and arsenic oxides. For antimony oxides, ab initio molecular-dynamics calculations using a "melt-quench" approach have been used to investigate amorphous phases. rsc.org DFT calculations on all polymorphs of Sb₂O₃, Sb₂O₄, and Sb₂O₅ have been performed to assess their electronic structures and the differences in bonding between Sb(III), Sb(V), and oxygen. researchgate.netresearchgate.net These studies confirm that the stereochemically active lone pair in Sb(III) results from the hybridization of Sb 5s and 5p orbitals with O 2p orbitals. researchgate.net

For antimony(III) oxide, vibrational spectra (IR and Raman) for both cubic (senarmontite) and orthorhombic (valentinite) modifications have been calculated using DFT, allowing for detailed band assignments. researchgate.net The calculations typically involve modeling clusters, such as [Sb₄O₆] for the cubic phase, and optimizing the geometric parameters. researchgate.net Similarly, DFT has been used to study two-dimensional antimony oxide structures, predicting novel semiconducting layers with varying stability and electronic properties depending on stoichiometry and bonding. aps.org

First-principles calculations have also been applied to layered arsenic materials. acs.org For 2D arsenene, calculations confirm a stable low-buckled hexagonal structure and predict its electronic properties, which can be modulated by strain. acs.org For arsenic(III) oxide, periodic DFT calculations have been used alongside experimental charge density studies to characterize the weak As···O interactions and the spatial dispersion of the arsenic lone pair. rsc.org These theoretical approaches are essential for understanding the fundamental principles that govern the crystal structures and properties of these complex oxides.

Density Functional Theory (DFT) Applications in Structural Prediction and Surface Interactions

Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting the structural properties and understanding the surface interactions of complex materials like mixed antimony arsenic oxides. aps.orgnih.gov DFT calculations provide total energies of solid compounds, which are then used to determine reaction energies, crucial for assessing the thermodynamic stability of known materials and predicting novel phases. aps.org For mixed oxide systems, DFT is particularly valuable in evaluating the energies of reactions between different phases, such as the formation of ternary oxides from binary oxides. aps.org

In the context of antimony and arsenic oxides, DFT has been employed to investigate the adsorption mechanisms of various species on oxide surfaces. researchgate.net For instance, studies on the adsorption of arsenic species on iron oxide (Fe2O3) and calcium oxide (CaO) surfaces have identified specific active sites for interaction. researchgate.net On the Fe2O3 (001) surface, the adsorption energy of an arsenic atom at the Fe top and O bridge sites can reach -381.38 and -439.55 kJ/mol, respectively. researchgate.net Similarly, DFT modeling of antimony adsorption on hydrated alumina (B75360) and hematite (B75146) surfaces has been used to study various surface complexes and predict reaction energies for their interconversion. researchgate.net These calculations help in understanding the preference for certain binding geometries, such as the bidentate and tridentate coordination of Sb(V) on α-Al2O3 surfaces. figshare.commdpi.com

The accuracy of DFT predictions is critical. For a large set of reactions involving the formation of ternary oxides from binary oxides, the computational errors in reaction energies, when compared to experimental data, can be modeled by a normal distribution with a standard deviation of approximately 24 meV/atom. aps.org This level of accuracy is achieved through a significant cancellation of errors when the reactions involve chemically similar compounds, a common scenario in phase stability studies of mixed oxides. aps.org The use of a Hubbard U parameter (GGA+U) is often critical for improving the accuracy of reaction energies involving transition metals, even when the formal oxidation state does not change significantly. aps.org These computational approaches are fundamental to predicting the stable crystal structures and surface reactivity of mixed this compound phases. psu.edumdpi.com

| System | Adsorption Site | Adsorption Energy (kJ/mol) | Reference |

|---|---|---|---|

| Arsenic atom on Fe2O3 (001) | Fe top | -381.38 | researchgate.net |

| Arsenic atom on Fe2O3 (001) | O bridge | -439.55 | researchgate.net |

Vibrational Analysis and Normal Mode Frequencies of Antimony Oxides

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a key analytical method for probing the structural characteristics of antimony oxides. researchgate.net These experimental methods, when combined with DFT calculations, allow for a detailed assignment of vibrational bands to specific atomic motions (normal modes). researchgate.net The vibrational spectra are sensitive to the crystalline modification of the material, as demonstrated by studies on the cubic (senarmontite) and orthorhombic (valentinite) forms of antimony(III) oxide (Sb2O3). researchgate.net

For the cubic α-modification of Sb2O3, DFT calculations on an [Sb4O6] cluster model have been used to assign the observed IR and Raman frequencies. researchgate.net The presence of arsenic in the lattice would be expected to influence these vibrational modes. Given the similarities in chemical properties between arsenic and antimony, arsenic atoms could substitute for antimony atoms, leading to shifts in the vibrational frequencies due to the difference in atomic mass and potential changes in bond lengths and angles. wikipedia.orgnih.gov

The table below presents the experimental and DFT-calculated vibrational frequencies for the cubic modification of Sb2O3. The assignments correspond to symmetric and antisymmetric stretching and bending modes of the Sb-O bonds and Sb-O-Sb bridges. researchgate.net

| Experimental Frequencies (cm⁻¹) | DFT/B3LYP/SBKJ+d (cm⁻¹) | Assignment | Reference | |

|---|---|---|---|---|

| IR | Raman | |||

| 740 | - | 765 (T2) | ν(SbO) sym comb νasym(SbOOSb) | researchgate.net |

| - | 537 | 574 (T1) | ν(SbO) asym comb νasym(SbOOSb) | researchgate.net |

| - | 460 | 465 (A1) | ν(SbO) sym comb νsym(SbOOSb) | researchgate.net |

| 367 | 364 | 394 (E) | ν(SbO) asym comb νsym(SbOOSb) | researchgate.net |

| 280 | 282 | 282 (T2) | δ(SbO) sym comb δsym(SbOOSb) | researchgate.net |

Electron Distribution and Molecular Orbital Characterization

The electronic structure of antimony oxides is characterized by the interaction between antimony and oxygen atomic orbitals, which dictates the material's properties. researchgate.net Antimony typically exists in +3 and +5 oxidation states, and its ground state electronic configuration is [Kr] 4d¹⁰ 5s² 5p³. vedantu.comquora.comnih.gov The electronic structure of antimony oxides involves the interaction of Sb 5s and 5p orbitals with O 2p orbitals. researchgate.net In Sb(III) oxides, a stereochemically active lone pair of electrons often results from the interaction between Sb 5s and O 2p states, with stabilization provided by Sb 5p states. researchgate.net

Molecular orbital (MO) analysis provides further insight into the bonding. For a monomeric stibine (B1205547) oxide, the highest occupied molecular orbital (HOMO) and HOMO-1 show significant contribution from the lone pairs on the oxygen atom. nih.gov The lowest unoccupied molecular orbital (LUMO) exhibits substantial Sb-O σ* antibonding character. nih.gov An Sb-O bonding Natural Localized Molecular Orbital (NLMO) is typically polarized towards the more electronegative oxygen atom (e.g., 74:25 polarization). nih.gov

| Orbital | Characterizing Feature | Contributing Atomic Orbitals | Reference |

|---|---|---|---|

| HOMO / HOMO-1 | Highest Occupied Molecular Orbital | Substantial contribution from O lone pairs | nih.gov |

| LUMO | Lowest Unoccupied Molecular Orbital | Substantial Sb-O σ* antibonding character | nih.gov |

| Sb-O Bonding NLMO | Natural Localized Molecular Orbital | Polarized toward Oxygen (e.g., 74% O, 25% Sb) | nih.gov |

Defect Chemistry and Non-Stoichiometry in Mixed this compound Phases

Non-stoichiometric compounds are solid inorganic materials whose elemental composition cannot be represented by a ratio of small integers. wikipedia.org This phenomenon arises from crystallographic defects, such as missing atoms (vacancies) or the substitution of atoms with others of a different element or oxidation state. wikipedia.org Many metal oxides exhibit non-stoichiometry, a classic example being wüstite, which has a formula closer to Fe0.95O than the stoichiometric FeO. wikipedia.org This is due to the oxidation of some Fe²⁺ to Fe³⁺, with charge neutrality maintained by the creation of iron vacancies. wikipedia.org

In mixed this compound phases, non-stoichiometry is highly probable due to the variable oxidation states of both antimony and arsenic (commonly +3 and +5). wikipedia.orgvedantu.com The similar chemical nature and ionic radii of antimony and arsenic facilitate the substitution of one element for the other within the crystal lattice. This can lead to a continuous range of compositions and the formation of complex defect structures.

The presence of defects, such as oxygen vacancies or cation substitutions, is compensated by a change in the charge of other atoms in the solid. wikipedia.org For example, if an Sb⁵⁺ ion is replaced by an As³⁺ ion, a charge imbalance is created, which could be compensated by the oxidation of a neighboring Sb³⁺ to Sb⁵⁺ or the formation of an oxygen vacancy. These defects significantly influence the material's electronic and chemical properties, such as conductivity and catalytic activity. wikipedia.org The specific types of equilibrium defects that form in mixed this compound compounds will vary depending on factors like synthesis conditions, temperature, and the partial pressure of oxygen. researchgate.net

Phase Transformation Mechanisms (e.g., Hydrolytic Transformations of Antimony Oxides with Arsenic Influence)

The phase and structure of antimony oxides can undergo significant transformations depending on the chemical environment. mdpi.com Hydrolysis, in particular, is a key process that can alter the composition and crystallinity of these materials. The presence of arsenic can strongly influence the pathways and products of these transformations. researchgate.net

Studies on the hydrolysis of antimony trichloride (B1173362) (SbCl3) solutions, which are relevant to the processing of antimony ores, show that the resulting solid phases are highly dependent on the concentration and oxidation state of arsenic. researchgate.net In the absence of arsenic or at low concentrations, crystalline antimony oxychlorides like Sb4O5Cl2 may form. researchgate.net However, as the concentration of As(V) increases, the hydrolysates can shift towards different crystalline forms, such as Sb8O8(OH)6·xCl2, and eventually to amorphous arsenate antimonates. researchgate.net This indicates that arsenic can inhibit crystallization and promote the formation of amorphous mixed-oxide phases.

Other transformation mechanisms are also relevant. In pyrometallurgical processes, antimony and arsenic compounds can be oxidized to form volatile oxides like Sb2O3 and As2O3. mdpi.com In environmental or geochemical settings, redox-active species can induce transformations. For instance, Fe(II) can trigger the transformation of jarosite, a mineral that can incorporate both arsenic and antimony. researchgate.netacs.org During this process, Sb(V) can be mobilized into the aqueous phase, while As(V) may be reduced to As(III) and repartitioned onto the newly formed iron minerals like goethite or lepidocrocite. researchgate.netacs.org Similarly, the oxidation of Mn(II) can enhance the oxidative dissolution of antimony trioxide (Sb2O3), a process that is also likely to be affected by the presence of arsenic. nih.gov

Spectroscopic Characterization of Antimony Arsenic Oxide Systems

X-ray Absorption Spectroscopy (XAS) Studies

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local geometric and electronic structure of absorbing atoms in a material. It is particularly useful for characterizing amorphous or poorly crystalline systems. XAS is broadly divided into two regimes: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). libretexts.org

EXAFS provides information about the local atomic environment around a specific element, including coordination numbers (CN), interatomic distances (bond lengths), and the identity of neighboring atoms. geologyscience.ru For antimony and arsenic oxides, EXAFS is instrumental in distinguishing between different coordination geometries.

Antimony(V) is typically found in an octahedral coordination with six oxygen atoms (Sb-O CN ≈ 6). geologyscience.rugoldschmidtabstracts.info In contrast, the 5s² lone pair of electrons in Antimony(III) leads to an asymmetric, trigonal pyramidal coordination with three oxygen atoms (Sb-O CN ≈ 3). geologyscience.ru These distinct coordination environments are readily distinguishable using EXAFS analysis. Studies on the co-sorption of arsenic and antimony onto minerals have utilized EXAFS to determine their binding mechanisms. For instance, Sb(V) has been shown to form surface precipitates of an Sb(V) oxide species, while As(V) forms bidentate corner-sharing complexes on mineral surfaces. acs.orgmonash.edu

EXAFS analysis of antimony oxides reveals characteristic bond distances and coordination numbers for different atomic shells. For example, in Sb(V) species, the first shell consists of six oxygen atoms at a distance of approximately 1.98 Å. geologyscience.ru In soil systems, EXAFS has been used to identify the host phases for both Sb and As as Fe(III) hydroxides under various redox conditions. goldschmidtabstracts.info

Table 1: Representative EXAFS Fitting Results for Antimony Species

| Species/Sample | Shell | Atom | Coordination Number (CN) | Distance (Å) |

|---|---|---|---|---|

| Sb(V) on Fe Oxide geologyscience.ru | 1 | O | 6 | 1.98 |

| Sb(V) on Fe Oxide geologyscience.ru | 2 | Fe | - | 3.10 |

| Sb(V) on Fe Oxide geologyscience.ru | 2 | Fe | - | 3.56 |

| Metallic Sb(0) geologyscience.ru | 1 | Sb | - | 2.90 |

| Metallic Sb(0) geologyscience.ru | 2 | Sb | - | 3.35 |

| Sb(III) in soil (initial) kek.jp | 1 | O | 3.0 (fixed) | 2.01 |

Note: This table is interactive and presents selected data from cited research. Coordination numbers and distances can vary based on the specific material and fitting parameters.

The XANES region of the absorption spectrum, which is close to the absorption edge, is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. libretexts.org The energy of the absorption edge shifts to higher values as the oxidation state of the atom increases.

For antimony, the K-edge XANES spectra show a clear energy shift between the trivalent (Sb(III)) and pentavalent (Sb(V)) states. kek.jp The absorption edge for Sb(III) in Sb₂O₃ is at a lower energy (approximately 30,493.7 eV) compared to Sb(V). kek.jp This feature allows for the quantitative determination of the relative proportions of different oxidation states in a sample. geologyscience.rukek.jp Studies have successfully used XANES to monitor the oxidation of Sb(III) to Sb(V) in soil environments over time. kek.jp Similarly, XANES analysis of arsenic-containing mine waste has shown that As(V) is often the dominant oxidation state in oxidized tailings. geoscienceworld.org The intensity of specific features in the XANES spectrum, such as shoulder peaks, can also provide structural information related to metal-ligand charge transfer transitions. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules and crystal lattices. These techniques are highly effective for identifying specific phases of antimony and arsenic oxides based on their unique vibrational fingerprints.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a sample, exciting molecular vibrations. The IR spectra of antimony and arsenic oxides exhibit characteristic bands corresponding to the stretching and bending modes of the metal-oxygen bonds.

For antimony trioxide (Sb₂O₃), a distinct band related to the Sb-O stretching frequency is observed. nasa.govscispace.com Similarly, arsenous oxide (As₂O₃) shows a characteristic As-O stretching frequency. nasa.gov The positions of these bands can differ between various crystalline forms (polymorphs). scispace.com For example, the principal absorption band for cubic Sb₂O₃ is found at a different wavenumber than for the orthorhombic form, indicating structural differences. scispace.comacs.org IR spectroscopy has been used to characterize various antimony oxides, including Sb₂O₃, α-Sb₂O₄, β-Sb₂O₄, and Sb₆O₁₃. acs.org

Table 2: Characteristic Infrared Absorption Bands for Antimony Oxides

| Compound | Formula | Key IR Bands (cm⁻¹) | Reference |

|---|---|---|---|

| Antimony Trioxide | Sb₂O₃ | ~940 (Sb-O stretch) | nasa.gov |

| Antimony Trioxide (naked) | Sb₂O₃ | 1180.47, 1095.60, 949.01, 686.69 | researchgate.net |

| Antimony Tin Oxide | ATO | 3445 (-OH stretch) | researchgate.net |

Note: This table is interactive. Peak positions are approximate and can vary with sample preparation and morphology.

Raman spectroscopy is a light scattering technique that provides information on the vibrational modes of a material, complementary to IR spectroscopy. It is particularly useful for analyzing the low-frequency modes common in inorganic oxides.

The Raman spectra of different antimony oxide polymorphs, such as the cubic (senarmontite) and orthorhombic (valentinite) forms of Sb₂O₃, show distinct and well-defined peaks. acs.org This allows for the clear identification of each phase. Raman spectroscopy has also been used to characterize the α and β phases of Sb₂O₄ and the mixed-valence oxide Sb₆O₁₃. acs.org Studies on antimony-containing minerals like partzite (Cu₂Sb₂(O,OH)₇) have used Raman spectroscopy to identify Sb-OH deformation modes and distinguish between vibrations from hydroxyl units and water molecules. scispace.com In antimony-doped tin oxide, characteristic Raman bands are observed at specific wavenumbers that can be used for material identification. researchgate.net

Table 3: Key Raman Peaks for Different Antimony Oxides

| Compound | Formula | Major Raman Peaks (cm⁻¹) | Reference |

|---|---|---|---|

| Senarmontite (cubic) | Sb₂O₃ | 191, 256, 367 | acs.org |

| Valentinite (orthorhombic) | Sb₂O₃ | 124, 153, 188, 222, 254, 452 | acs.org |

| α-Cervantite | α-Sb₂O₄ | 134, 178, 210, 450, 500, 658 | acs.org |

| Partzite | Cu₂Sb₂(O,OH)₇ | 479, 520, 594, 607, 620 | scispace.com |

Note: This table is interactive and showcases representative Raman peak positions from the literature.

Atomic and Emission Spectroscopy

Atomic and emission spectroscopy involves the analysis of the electromagnetic radiation absorbed and emitted by individual atoms. When atoms are excited, they emit light at characteristic wavelengths, creating a line spectrum that is unique to each element.

The emission spectrum of neutral antimony (Sb I) has been extensively studied, with hundreds of lines identified across the ultraviolet, visible, and infrared regions. nist.gov These spectral lines arise from electronic transitions between different energy levels within the antimony atom. The ground state electron configuration of a neutral antimony atom is [Kr].4d¹⁰.5s².5p³. shef.ac.uk Analysis of these spectral series allows for the determination of fundamental atomic properties, such as the principal ionization potential, which is calculated to be 8.64 volts. nist.gov Databases from institutions like the National Institute of Standards and Technology (NIST) provide comprehensive lists of strong emission lines for both neutral (Sb I) and singly ionized (Sb II) antimony, which are critical for elemental identification and quantification. nist.gov

Table 4: Selected Strong Emission Lines of Antimony (Sb)

| Wavelength (Å) | Spectrum | Relative Intensity |

|---|---|---|

| 2068.344 | Sb I | 400 |

| 2175.818 | Sb I | 600 |

| 2311.463 | Sb I | 1000 |

| 2528.509 | Sb I | 800 |

| 2598.048 | Sb I | 600 |

| 1387.565 | Sb II | 1000 |

Note: This interactive table lists prominent emission lines for neutral (Sb I) and singly-ionized (Sb II) antimony, with wavelengths given in air above 2000 Å and in vacuum below. Data sourced from NIST. nist.gov

Atomic Absorption Spectrometry (AAS) Applications for Antimony and Arsenic Detection

Atomic Absorption Spectrometry (AAS) is a highly sensitive and selective analytical technique used for the quantitative determination of specific elements. flairpharma.com It is widely employed for the detection of antimony (Sb) and arsenic (As) in various matrices. pjoes.comresearchgate.net The fundamental principle of AAS relies on the absorption of light by free atoms in the gaseous state. flairpharma.comwikipedia.org Each element absorbs light at characteristic wavelengths, and the amount of light absorbed is proportional to the concentration of the analyte in the sample. flairpharma.comanalytik-jena.com

Several AAS techniques are utilized for the analysis of antimony and arsenic, with hydride generation AAS (HG-AAS) and graphite (B72142) furnace AAS (GF-AAS) being the most common due to their enhanced sensitivity. pjoes.comresearchgate.net

Hydride Generation Atomic Absorption Spectrometry (HG-AAS): This technique is particularly suitable for elements that form volatile hydrides, such as arsenic and antimony. analytik-jena.com In this method, As and Sb in the sample are chemically reduced to their volatile hydrides, arsine (AsH₃) and stibine (B1205547) (SbH₃), respectively, typically using a reducing agent like sodium borohydride. researchgate.netusgs.gov The generated hydrides are then transported by an inert gas to a heated quartz tube atomizer where they are decomposed into free atoms. rsc.org These atoms then absorb light from a specific source, and the absorbance is measured. HG-AAS offers the advantage of separating the analytes from the sample matrix, which minimizes potential interferences. pjoes.comusgs.gov

Graphite Furnace Atomic Absorption Spectrometry (GF-AAS): In GF-AAS, a small volume of the sample is introduced into a graphite tube, which is then heated in a programmed sequence to dry, ash, and finally atomize the sample at a high temperature. thermofisher.com This technique provides very low detection limits, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. pjoes.com However, it can be more susceptible to matrix interferences compared to HG-AAS. brjac.com.br

Interferences: The accurate determination of arsenic and antimony by AAS can be affected by various interferences. Chemical interferences can occur when stable compounds are formed in the atomizer, reducing the population of free ground-state atoms. 50megs.com For instance, high concentrations of certain metals can suppress the generation of arsine and stibine in HG-AAS. usgs.gov Antimony has been shown to suppress arsine formation when the antimony-to-arsenic molar ratio is high. usgs.gov Similarly, arsenic can interfere with the determination of antimony. researchgate.net Spectral interferences, such as background absorption, can also occur, particularly at the low ultraviolet wavelengths used for As and Sb analysis. 50megs.com Background correction techniques are often necessary to mitigate these effects. 50megs.com

The table below summarizes typical analytical wavelengths and detection limits for arsenic and antimony using different AAS techniques.

| Element | Technique | Wavelength (nm) | Detection Limit |

| Arsenic (As) | HG-AAS | 193.7 | 0.1 µg/L usgs.gov |

| Antimony (Sb) | HG-AAS | 217.6 | 0.8 µg/L researchgate.net |

| Arsenic (As) | GF-AAS | 193.7 | 1.0 µg/L researchgate.net |

| Antimony (Sb) | GF-AAS | 217.6 | 2.0 µg/L researchgate.net |

UV Spectrophotometric Studies of Arsenic(III) and Antimony(III) Aqueous Chemistry

UV-Vis spectrophotometry is a versatile analytical technique that measures the absorption of ultraviolet and visible light by a substance in solution. This method can be used for the quantitative determination of arsenic(III) and antimony(III), often after the formation of a colored complex with a specific chromogenic reagent. researchgate.netresearchgate.net

The principle behind this method is that the analyte reacts with a reagent to form a complex that absorbs light at a specific wavelength. According to the Beer-Lambert law, the absorbance of the solution is directly proportional to the concentration of the absorbing species.

For the determination of arsenic(III), a common method involves its reaction with potassium iodate (B108269) in an acidic medium to liberate iodine. The liberated iodine then oxidizes a chromogenic reagent, such as variamine blue, to produce a colored species whose absorbance can be measured. researchgate.net Another approach for arsenic determination involves the formation of a molybdenum blue complex, which can be measured spectrophotometrically at a wavelength of 878 nm. journalijdr.com

Similarly, antimony(III) can be determined by forming a complex with a suitable ligand. For instance, dithizone (B143531) can be used as a ligand to form a coordinated antimony complex, which can then be extracted and measured. nih.gov Pyrogallol has also been employed as a complexing agent for the simultaneous determination of Sb(III) and Sb(V), with partial least squares regression used to resolve the overlapping spectrophotometric signals. researchgate.net

The sensitivity and selectivity of UV-Vis spectrophotometric methods can be significantly enhanced by incorporating a preconcentration step. nih.gov This often involves techniques like solid-phase extraction or liquid-liquid microextraction, which allow for the determination of trace levels of the analytes. nih.gov

The following table provides examples of chromogenic reagents and the corresponding maximum absorbance wavelengths used for the spectrophotometric determination of As(III) and Sb(III).

| Analyte | Reagent | Maximum Absorbance (λmax, nm) |

| Arsenic(III) | Variamine Blue | 556 researchgate.net |

| Arsenic(III) | Molybdate Reagent | 878 journalijdr.com |

| Antimony(III) | Dithizone | - nih.gov |

| Antimony(III) / Antimony(V) | Pyrogallol | - researchgate.net |

Environmental Geochemistry and Mobility of Antimony Arsenic Oxygen Species

Speciation and Oxidation States in Natural Environments

In natural systems, both antimony and arsenic are predominantly found in two oxidation states: trivalent (+3) and pentavalent (+5). mdpi.comgeologyscience.runih.gov The trivalent forms, antimonite [Sb(III)] and arsenite [As(III)], are generally more mobile and toxic than their pentavalent counterparts, antimonate (B1203111) [Sb(V)] and arsenate [As(V)]. researchgate.netmdpi.comnih.gov The distribution and stability of these species are heavily influenced by the prevailing environmental conditions, particularly redox potential and pH. mdpi.comscispace.com

Redox potential is a critical factor controlling the oxidation state of antimony and arsenic in soils, sediments, and aquatic systems. scispace.comresearchgate.net

Oxic (Aerobic) Conditions : In environments with high oxygen levels, the more oxidized, pentavalent species are thermodynamically stable and tend to dominate. mdpi.comgeologyscience.runih.gov Under these conditions, Sb(V) and As(V) are the prevalent forms. mdpi.comnih.gov Studies have shown that in aerobic paddy soil, for instance, dissolved As(V) and Sb(V) concentrations can increase due to the oxidation of sulfides. researchgate.net

Anoxic (Anaerobic) Conditions : In low-oxygen or reducing environments, such as saturated soils or deep groundwater, the trivalent species are more stable. mdpi.comnih.gov Under anaerobic conditions, the reduction of As(V) to As(III) and Sb(V) to Sb(III) is a common process. nih.govresearchgate.net The mobility of both elements is then affected by these soil redox processes. researchgate.net For example, under moderately reduced conditions (0-100 mV), the dissolution of iron oxyhydroxides can control arsenic solubility. scispace.com

While thermodynamic predictions suggest Sb(V) should dominate in oxic waters and Sb(III) in anoxic waters, field observations can be more complex. Significant proportions of Sb(III) are sometimes detected in oxic environments, and Sb(V) can be found under anoxic conditions, which may be due to kinetic limitations or biological activity. geologyscience.ru

| Redox Condition | Predominant Antimony Species | Predominant Arsenic Species | Governing Process |

|---|---|---|---|

| Oxic (Aerobic) | Sb(V) (e.g., Sb(OH)6-) | As(V) (e.g., H2AsO4-, HAsO42-) | Oxidation |

| Anoxic (Anaerobic) | Sb(III) (e.g., Sb(OH)3) | As(III) (e.g., H3AsO3) | Reduction |

The pH of the surrounding medium significantly affects the surface charge of mineral adsorbents and the chemical form of dissolved antimony and arsenic species, thereby influencing their mobility and adsorption behavior. nih.govnih.govgeoscienceworld.org

For antimony , the speciation is as follows:

At a pH below 2.7, Sb(V) exists in various forms, while Sb(III) can be found as the cation Sb(OH)₂⁺. nih.govresearchgate.net

In the pH range of 2 to 11, the neutral, uncharged species Sb(OH)₃ is the principal form of Sb(III). researchgate.net

Above a pH of 2.7, Sb(V) is predominantly found as the negatively charged anion Sb(OH)₆⁻. mdpi.comnih.gov

For arsenic , the speciation profile is different:

As(V) exists as various protonated species depending on the pH. In the environmentally relevant pH range of 5.0 to 8.0, the dominant forms are the negatively charged anions H₂AsO₄⁻ and HAsO₄²⁻. nih.govmsu.ru

As(III) primarily exists as the neutral species, arsenous acid (H₃AsO₃), at pH values below its first pKa of 9.2. msu.ru

This pH-dependent speciation is crucial for understanding adsorption mechanisms, as the charge of the dissolved species dictates its interaction with charged mineral surfaces. researchgate.net

| Element | pH Range | Dominant Species | Charge |

|---|---|---|---|

| Antimony (Sb) | 2 - 11 | Sb(OH)3 (Sb(III)) | Neutral |

| > 2.7 | Sb(OH)6- (Sb(V)) | Negative | |

| < 2.7 | Sb(OH)2+ (Sb(III)) | Positive | |

| Arsenic (As) | < 9.2 | H3AsO3 (As(III)) | Neutral |

| ~3 - 6 | H2AsO4- (As(V)) | Negative | |

| > 7 | HAsO42- (As(V)) | Negative |

Adsorption and Desorption Mechanisms on Mineral Surfaces

Adsorption onto mineral surfaces is a key process that controls the fate and transport of arsenic and antimony in the environment. nih.govgeoscienceworld.org The type and strength of this interaction depend on the mineral's properties, the speciation of the metalloid, and the water chemistry. up.pt

Iron (Fe) and aluminum (Al) (hydr)oxides, such as goethite, hematite (B75146), ferrihydrite, and gibbsite, are abundant in natural soils and sediments and are highly effective scavengers of both antimony and arsenic. pjoes.comresearchgate.netstevens.eduimwa.info Their high surface area and reactivity make them critical in controlling the environmental mobility of these metalloids. researchgate.net

Generally, the adsorption of pentavalent species, As(V) and Sb(V), is favored at acidic to neutral pH and decreases as the pH becomes more alkaline. nih.govstevens.eduacs.org This is largely due to the increasing negative charge on both the mineral surface and the oxyanions at higher pH, leading to electrostatic repulsion. msu.rumdpi.com Conversely, the adsorption of Sb(III) is often less pH-dependent over a broad range, primarily because it exists as a neutral molecule, Sb(OH)₃. stevens.edu As(III) adsorption tends to be maximal at a pH of around 7-9. msu.ru

Electrostatic interactions are a fundamental component of the adsorption process, involving the attraction or repulsion between the charged mineral surface and the dissolved ionic species. researchgate.netmdpi.com The surface of minerals like iron and aluminum (hydr)oxides has a pH-dependent charge. At a pH below the mineral's point of zero charge (pHPZC), the surface is positively charged, and at a pH above the pHPZC, it is negatively charged. mdpi.com

Consequently, under acidic conditions (pH < pHPZC), the positively charged mineral surfaces will attract negatively charged arsenate (H₂AsO₄⁻) and antimonate (Sb(OH)₆⁻) anions. mdpi.comresearchgate.net This electrostatic attraction enhances their adsorption. researchgate.net As the pH increases above the pHPZC, the surface becomes negatively charged, leading to repulsion of these anions and a decrease in adsorption. msu.ru

Beyond electrostatic forces, stronger chemical bonds often form between antimony/arsenic species and mineral surfaces, a process known as chemical adsorption or surface complexation. up.ptmdpi.com This typically involves the formation of inner-sphere complexes, where the metalloid ion bonds directly to the mineral surface without an intervening water molecule. researchgate.net

Bidentate Corner-Sharing Complexes : Spectroscopic studies have revealed that both As(V) and Sb(V) can form strong, stable inner-sphere complexes on the surfaces of iron and aluminum oxides. researchgate.netnih.gov A common and stable configuration is the bidentate binuclear corner-sharing complex, where the arsenate or antimonate tetrahedron or octahedron shares two corners with adjacent iron or aluminum octahedra on the mineral surface. researchgate.netnih.govacs.orgmonash.edu This type of bonding is a primary mechanism for the strong sequestration of these metalloids.

Surface Precipitation : Under conditions of high metalloid concentration, surface precipitation can become a dominant removal mechanism. nih.govacs.orgmonash.edu This process involves the formation of a new, three-dimensional mineral phase on the surface of the host mineral. acs.org For example, extended X-ray absorption fine structure (EXAFS) spectroscopy has shown that at high loadings on jarosite, Sb(V) sorption is predominantly controlled by the surface precipitation of an Sb(V) oxide species. nih.govacs.orgmonash.edu Similarly, on hematite facets, high concentrations of antimony can lead to the formation of precipitates like Sb₂O₃ or NaSb(OH)₆. acs.org This mechanism is distinct from adsorption as it involves the growth of a new solid phase rather than the binding of individual ions to surface sites. nih.govacs.org

Interactions with Iron (Hydr)oxides and Aluminum (Hydr)oxides

Co-precipitation Phenomena of Antimony and Arsenic Oxides

The simultaneous removal of antimony (Sb) and arsenic (As) from contaminated waters, particularly acid mine drainage (AMD), is significantly influenced by co-precipitation with iron (Fe) oxides. bc-mlard.canih.gov Neutralization of AMD, for instance by carbonate rocks, induces the co-precipitation of iron with both antimony and arsenic. nih.gov This process is a crucial mechanism for the natural attenuation and engineered remediation of waters contaminated with these metalloids.

In environments rich in iron, the oxidation of arsenopyrite-bearing minerals naturally releases arsenites and arsenates, which can then be immobilized through co-precipitation with iron oxides. bc-mlard.ca Research has demonstrated that under controlled conditions mimicking AMD neutralization, a significant reduction in the concentrations of Fe, Sb, and As can be achieved. For example, at an initial Fe:Sb:As concentration ratio of 30:1:1, raising the pH from 3.0 to 7.28 over 72 hours resulted in the removal of 99% of Fe, 85% of Sb, and 90% of As from the solution. nih.gov This indicates a high efficiency of co-precipitation for sequestering these contaminants.

The stability of the resulting precipitates is a critical factor in the long-term immobilization of antimony and arsenic. Studies on the chemical stability of these secondary iron flocs have shown that the release of the metalloids is pH-dependent. In acidic conditions (pH = 3.0), the primary release is of iron, while a subsequent increase in pH to 4.0 can lead to the maximum release of arsenic and antimony. nih.gov This suggests that changes in environmental conditions can remobilize the co-precipitated elements.

Furthermore, the presence of other elements can influence the co-precipitation process. For instance, calcium can enhance the removal of arsenate by forming more stable Ca-Fe(III)-phosphate complexes, which in turn reduces the competitive effect of phosphate (B84403) on arsenate removal. taylorfrancis.com Similarly, silicate (B1173343) can inhibit the formation of crystalline Fe(III)-solids that have a lower sorption capacity, thereby favoring the retention of arsenic. taylorfrancis.com The oxidation state of the metalloids also plays a role; in hydrochloric leachates, the oxidation of ferrous to ferric iron also oxidizes trivalent arsenic and antimony to their pentavalent states, which then readily precipitate as insoluble ferric arsenate and ferric antimonate when the pH is adjusted. google.com

Table 1: Co-precipitation Efficiency of Fe, Sb, and As

| Element | Initial Concentration Ratio | Final pH | Removal Efficiency (%) | Reference |

|---|---|---|---|---|

| Iron (Fe) | 30 | 7.28 | 99 | nih.gov |

| Antimony (Sb) | 1 | 7.28 | 85 | nih.gov |

| Arsenic (As) | 1 | 7.28 | 90 | nih.gov |

Effect of Surface Coverage and Competing Ions on Adsorption Efficiency

The efficiency of antimony and arsenic adsorption onto mineral surfaces is significantly affected by both the extent of surface coverage and the presence of competing ions. In systems where both As(V) and Sb(V) are present, competitive adsorption occurs, often leading to a reduction in the sorption of both metalloids. For instance, on the surface of jarosite, the dual presence of As(V) and Sb(V) can decrease the sorption of each by almost 50% compared to when they are present individually. acs.org

The relative affinity of different ions for adsorption sites plays a crucial role. Jarosite has been found to sorb Sb(V) to a greater extent than As(V) in both single and dual metalloid systems. acs.org The mechanism of sorption can also differ; Sb(V) may precipitate as an oxide on the surface, while As(V) tends to form bidentate corner-sharing complexes with the mineral surface. acs.org In the presence of high concentrations of Sb(V), As(V) may even form complexes on the surface of the precipitated Sb(V) oxide. acs.org

The presence of other common anions in the environment can also interfere with the adsorption of antimony and arsenic. Ions such as chloride (Cl⁻) and bicarbonate (HCO₃⁻) can compete for adsorption sites, potentially reducing the efficiency of Sb and As removal. mdpi.com However, the impact of competing ions can be selective. For example, on certain modified adsorbents, the presence of common anions like nitrate (B79036) (NO₃⁻), chloride (Cl⁻), and sulfate (B86663) (SO₄²⁻) has been shown to have a minimal impact on the adsorption of both As and Sb, indicating a strong selectivity of the adsorbent. researchgate.net

The pH of the system is another critical factor influencing competitive adsorption. For amorphous aluminum and iron oxides, as well as various clay minerals, the adsorption of both arsenite and arsenate is pH-dependent. usda.gov Generally, arsenate adsorption decreases with increasing pH, while arsenite adsorption shows a peak at a certain pH value before decreasing. The presence of competing anions can reduce the amount of arsenic adsorbed on these mineral surfaces. usda.gov

Table 2: Competitive Adsorption of As(V) and Sb(V) on Jarosite

| Condition | Effect on As(V) Sorption | Effect on Sb(V) Sorption | Reference |

|---|---|---|---|

| Dual presence of As(V) and Sb(V) | Decreased by almost 50% | Decreased by almost 50% | acs.org |

Dynamics of Adsorption/Desorption Processes of Antimony Arsenic Oxide Species

The dynamics of adsorption and desorption of antimony and arsenic species on mineral surfaces are characterized by complex kinetic behaviors. The adsorption process is often biphasic, with an initial rapid uptake followed by a much slower retention phase. For arsenate adsorption on soils, the initial rapid phase can account for the majority of the total adsorption, with the subsequent slow phase continuing for an extended period. acs.org This kinetic behavior suggests that multiple mechanisms are involved in the adsorption process.

Desorption of these metalloids often exhibits hysteresis, meaning that the desorption process is not simply the reverse of adsorption and that a fraction of the adsorbed species is not easily released. acs.org This hysteretic nature indicates that some of the adsorption may be irreversible or only slowly reversible. This has significant implications for the long-term fate and mobility of antimony and arsenic in the environment, as a portion of these elements may become strongly bound to soil and sediment particles.

The rate and extent of adsorption and desorption are influenced by various factors, including the chemical speciation of the metalloids, the properties of the adsorbent, and the solution chemistry. For example, thermodynamic studies have shown that the adsorption of As and Sb can be a spontaneous and endothermic process, primarily governed by physisorption. researchgate.net The specific surface area and the nature of the active sites on the adsorbent are also critical in determining the adsorption capacity.

The aging of precipitates containing antimony and arsenic can also affect their desorption characteristics. Over time, changes in the mineral phase and the incorporation of the metalloids into the crystal structure can lead to a decrease in their mobility and bioavailability. nih.gov For instance, a decrease in water-soluble and exchangeable arsenic has been observed with aging, corresponding to an increase in the fraction bound to amorphous Fe/Al oxy-hydroxides or in the residual fraction. nih.gov

Table 3: Adsorption/Desorption Characteristics of Arsenate in Soils

| Process | Kinetic Behavior | Key Observation | Reference |

|---|---|---|---|

| Adsorption | Strongly kinetic, biphasic | Initial rapid retention followed by a slow phase | acs.org |

| Desorption | Hysteretic | Indicates lack of equilibrium and/or irreversible processes | acs.org |

Phase Associations and Transformations in Environmental Matrices

Formation of Secondary Oxide Phases in Contaminated Environments

In environments contaminated with antimony and arsenic, particularly those impacted by mining activities, the weathering of primary sulfide (B99878) minerals leads to the formation of a variety of secondary oxide phases. tandfonline.comresearchgate.net These secondary minerals play a crucial role in controlling the mobility and bioavailability of Sb and As. The specific secondary phases that form are dependent on a range of factors including the local pH and redox conditions, the chemical composition of the surrounding medium, and the kinetics of mineral formation and dissolution. tandfonline.com

In soils contaminated by Sb-As ores, toxic elements are often found as constituents of secondary minerals that are products of sulfide oxidation. researchgate.net For instance, in the vicinity of abandoned antimony mines, arsenic in mine wastes is frequently associated with Fe oxides, while antimony is often present in the form of individual Sb, Sb(Fe), and Fe(Sb) oxides. researchgate.net Goethite (α-FeOOH) is a common secondary iron oxide that is consistently associated with elevated arsenic concentrations in these environments. researchgate.net

The co-precipitation of antimony and arsenic with iron oxides is a key process in the formation of these secondary phases. nih.gov In acid mine drainage, neutralization can induce the formation of AMD secondary iron flocs, which are rich in iron oxides or hydroxides and can effectively sequester Sb and As. nih.gov Under certain conditions, these flocs can transform into more crystalline and stable phases like goethite, especially under acidic conditions. nih.gov

The mineralogy of these secondary phases can be quite heterogeneous. Electron microprobe and micro-X-ray diffraction analyses have revealed significant variations in the chemical composition of secondary minerals, with wide ranges in their Fe/Sb ratios and the occasional presence of elevated levels of other elements like calcium and lead. researchgate.net This heterogeneity reflects the complex geochemical processes occurring in these contaminated environments.

Mineral Phase Transformations in Contaminated Soils and Mine Wastes

Mine wastes, such as tailings and waste rock, are dynamic environments where mineral phase transformations significantly influence the fate of antimony and arsenic. tandfonline.comusgs.govgeoscienceworld.org The primary sulfide minerals, such as stibnite (B1171622) (Sb₂S₃) and arsenopyrite (B74077) (FeAsS), are unstable under atmospheric conditions and undergo oxidative dissolution. tandfonline.com This process releases soluble forms of Sb and As into the environment, but also triggers the precipitation of more stable secondary minerals.

The rate of weathering of these primary minerals can differ. Stibnite often oxidizes more rapidly than arsenopyrite, leading to a higher mobilization of Sb in the early stages of weathering. tandfonline.com As weathering progresses, the mobilization of As may become more significant. tandfonline.com The transformation of these primary sulfides results in a suite of secondary minerals, including various oxides and hydroxides of antimony and iron, which often incorporate arsenic.

In mine tailings, the speciation of antimony and arsenic can evolve over time. For example, in gold-antimony mine tailings, a large proportion of arsenic may be present as arsenate, with smaller amounts of arsenite, while antimony may largely exist as stibnite. goldschmidt.info With weathering and aging, these species can be transformed. For instance, in soils at an abandoned Sb-deposit, the secondary mineralogy was found to be identical to that in Sb-containing tailings, suggesting that these tailings reach a final state with respect to Sb minerals within decades and are unlikely to change further. researchgate.net

The presence of vegetation and organic matter can also influence these transformations. In lead/zinc mine tailings under vegetation cover, changes in the speciation of As and Sb have been observed with depth and time since deposition, reflecting the influence of biogeochemical processes on mineral stability. researchgate.net

Geochemical Mobility and Transport in Aqueous and Soil Systems

The geochemical mobility and transport of antimony and arsenic in aqueous and soil systems are governed by a complex interplay of processes including dissolution-precipitation, adsorption-desorption, and redox transformations. tandfonline.comrsc.org The chemical speciation of these elements is a primary factor controlling their mobility. Both antimony and arsenic can exist in different oxidation states, primarily as trivalent (III) and pentavalent (V) species, with the trivalent forms generally being more toxic and often more mobile under certain conditions. nih.gov

In aqueous systems, the transport of Sb and As can occur in both dissolved and particulate forms. While it is often assumed that these metalloids are transported primarily in the dissolved phase, there is evidence to suggest that a significant portion can be associated with suspended particulate matter. unige.ch The partitioning between the dissolved and particulate phases is influenced by factors such as pH, redox potential, and the presence of sorbent minerals like iron and manganese oxides. rsc.org

In soil systems, the mobility of antimony and arsenic is largely controlled by their interactions with soil components. Adsorption to iron and aluminum oxides and hydroxides is a key mechanism for the retention of both elements. bc-mlard.caacs.org Clay minerals can also play a role in sorbing these metalloids, although their capacity is generally lower than that of the oxides. cdc.gov The strength of this sorption is pH-dependent, and changes in soil pH can lead to the mobilization of previously sequestered Sb and As.

The co-occurrence of antimony and arsenic can lead to competitive interactions that affect their respective mobilities. rsc.org Furthermore, the presence of other dissolved constituents, such as phosphate and silicate, can compete for adsorption sites and enhance the mobility of Sb and As. taylorfrancis.com The transformation of mineral phases over time, as discussed previously, also has a profound impact on the long-term mobility and transport of these contaminants in the subsurface. nih.gov

Table 4: Factors Influencing the Geochemical Mobility of Antimony and Arsenic

| Factor | Influence on Mobility | Reference |

|---|---|---|

| Oxidation State | Trivalent forms can be more mobile under certain conditions. | nih.gov |

| pH | Affects speciation and adsorption/desorption from mineral surfaces. | rsc.org |

| Redox Potential | Controls the stability of different oxidation states. | tandfonline.com |

| Sorbent Minerals (Fe/Al/Mn oxides, clays) | Adsorption to these minerals reduces mobility. | bc-mlard.caacs.orgcdc.gov |

| Competing Ions (e.g., phosphate, silicate) | Can increase mobility by competing for adsorption sites. | taylorfrancis.com |

Factors Influencing Mobility (e.g., pH, Redox Potential, Mineralogy)

The mobilization and sequestration of antimony and arsenic in soils and aquatic systems are controlled by a combination of environmental parameters, including pH, redox potential (Eh), and the surrounding mineralogy. nih.govnih.gov

pH: The pH of the surrounding medium is a critical factor controlling the speciation and mobility of both arsenic and antimony. nih.gov For arsenic, arsenate [As(V)] is the dominant species in oxic environments. In acidic conditions (pH 3.2 to 5.9), H₂AsO₄⁻ is the primary form. researchgate.net The adsorption of As(V) onto minerals like iron and aluminum oxides is generally highest at low pH and decreases as the pH becomes more alkaline. nih.govresearchgate.net This is attributed to the increased negative charge on mineral surfaces at higher pH, which repels the negatively charged arsenate ions. researchgate.net

Antimony, particularly in its pentavalent state as antimonate [Sb(V)], shows a different mobility pattern with pH. The mobility of Sb(V) in the pH range of 5.0–8.5 is generally greater than that of antimonite [Sb(III)]. nih.gov In alkaline conditions, the solubility of Sb(V) can be higher due to competition with hydroxide (B78521) ions (OH⁻) for sorption sites and electrostatic repulsion between Sb(OH)₆⁻ anions and negatively charged soil surfaces. nih.gov For instance, one study observed higher Sb solubility in an alkaline soil (pH 8.2) compared to an acidic one (pH 4.9). nih.gov

A comparative study on black soil demonstrated that the adsorption for As(V) was consistently better than for Sb(V) across a pH range of 4.0, 7.0, and 10.0, with the best adsorption for both occurring at pH 4.0. nih.gov This suggests that acidic conditions favor the immobilization of both metalloids, though their response to increasing pH differs. researchgate.net

Redox Potential (Eh): The redox state of the environment plays a crucial role in the speciation and, consequently, the mobility of antimony and arsenic. nih.gov Under oxidizing conditions, the more stable and generally less mobile pentavalent forms, As(V) and Sb(V), predominate. mdpi.com Conversely, reducing conditions favor the formation of the more mobile and toxic trivalent forms, As(III) and Sb(III). mdpi.com

However, the two elements exhibit different redox behaviors. Sb(V) is a very stable form in the environment, and antimony tends to be oxidized at a more negative redox potential than arsenic. nih.gov In a study of mine tailing soil, Sb was found exclusively as Sb(V) over a wide redox range (Eh = 360 to -140 mV at pH 8), whereas arsenic was present as a mixture of As(III) and As(V). nih.gov Under reducing conditions, the concentration of arsenic in the soil water increased, while that of antimony decreased, highlighting their contrasting behavior which is primarily controlled by their different redox properties. nih.gov The iron-mediated oxidation of Sb(III) can be an important pathway at neutral pH values. acs.org

Mineralogy: The interaction with various minerals, particularly iron (Fe) and manganese (Mn) (oxyhydr)oxides, is a key process controlling the fate of antimony and arsenic in the environment. nih.govnih.gov These minerals have a high affinity for both metalloids and can act as significant sinks, limiting their mobility through adsorption and coprecipitation. mdpi.comgeoscienceworld.org Iron(III) hydroxides have been identified as the primary host phases for both Sb and As in soils. nih.gov